molecular formula C28H34O2S B143028 BTPBU CAS No. 129720-17-8

BTPBU

Cat. No.: B143028
CAS No.: 129720-17-8
M. Wt: 434.6 g/mol
InChI Key: WWPVSSBILGYJRZ-HPKXWHFBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTPBU is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyloxy group, multiple methyl groups, and a phenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one involves multiple steps, typically starting with the formation of the bicyclic core. The key steps include:

    Formation of the Bicyclic Core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base.

    Phenylthio Substitution: The phenylthio group is introduced using a thiolating agent such as phenylthiol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

BTPBU undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenylthio positions using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, sodium methoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BTPBU has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

BTPBU can be compared with other similar compounds, such as:

    1-Benzyloxy-4,8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one: Similar structure but with one less methyl group.

    1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-thiol: Similar structure but with a thiol group instead of a carbonyl group.

These comparisons highlight the uniqueness of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(53

Properties

CAS No.

129720-17-8

Molecular Formula

C28H34O2S

Molecular Weight

434.6 g/mol

IUPAC Name

(1R,4S,6S)-4,8,11,11-tetramethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one

InChI

InChI=1S/C28H34O2S/c1-20-15-16-28(30-19-22-11-7-5-8-12-22)18-24(29)21(2)17-25(26(20)27(28,3)4)31-23-13-9-6-10-14-23/h5-14,21,25H,15-19H2,1-4H3/t21-,25-,28+/m0/s1

InChI Key

WWPVSSBILGYJRZ-HPKXWHFBSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(CC[C@](C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4

SMILES

CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4

Canonical SMILES

CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4

129720-17-8

Synonyms

1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
BTPBU

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.